molecular formula C19H19FN2O3 B6063644 N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-methoxybenzamide

N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-methoxybenzamide

Katalognummer B6063644
Molekulargewicht: 342.4 g/mol
InChI-Schlüssel: UJAQOEUBEYCOGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-methoxybenzamide, also known as FLB 457, is a chemical compound that belongs to the benzamide class of antipsychotic drugs. It is a potent and selective dopamine D2 receptor antagonist, which has been extensively studied for its therapeutic potential in the treatment of schizophrenia and other psychiatric disorders.

Wirkmechanismus

N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-methoxybenzamide 457 acts as a competitive antagonist at dopamine D2 receptors, blocking the binding of dopamine to these receptors. This leads to a decrease in dopamine neurotransmission in the brain, which is believed to be the mechanism of action underlying its therapeutic effects in the treatment of schizophrenia. This compound 457 has also been shown to have a high affinity for serotonin 5-HT2A receptors, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
This compound 457 has been shown to have a number of biochemical and physiological effects in animal and human studies. It has been shown to decrease the release of dopamine in the striatum, which is believed to be the primary site of action for antipsychotic drugs. This compound 457 has also been shown to decrease the activity of the mesolimbic dopamine system, which is implicated in the reward pathway of the brain. In addition, this compound 457 has been shown to have anxiolytic and sedative effects, which may be useful in the treatment of anxiety disorders.

Vorteile Und Einschränkungen Für Laborexperimente

N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-methoxybenzamide 457 has several advantages for use in lab experiments. It is a highly selective dopamine D2 receptor antagonist, which allows for the study of the specific effects of dopamine blockade on various physiological and behavioral measures. This compound 457 has also been shown to have a low affinity for other neurotransmitter receptors, which reduces the risk of off-target effects. However, this compound 457 has some limitations for use in lab experiments. It has a relatively short half-life in the body, which requires frequent dosing to maintain therapeutic levels. In addition, this compound 457 has been shown to have some metabolic instability, which may complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for research on N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-methoxybenzamide 457. One area of interest is the development of more potent and selective dopamine D2 receptor antagonists, which may have improved therapeutic efficacy and fewer side effects. Another area of interest is the use of this compound 457 in combination with other antipsychotic drugs, which may have synergistic effects on dopamine neurotransmission. Finally, there is interest in the use of this compound 457 in the treatment of other psychiatric disorders, such as bipolar disorder and depression, which may also involve dysregulation of dopamine neurotransmission.

Synthesemethoden

The synthesis of N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-methoxybenzamide 457 involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-(4-fluorobenzyl)pyrrolidine-3-carboxamide in the presence of triethylamine to yield the final product. The synthesis method has been optimized and improved over the years to increase the yield and purity of the compound.

Wissenschaftliche Forschungsanwendungen

N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-methoxybenzamide 457 has been extensively studied for its therapeutic potential in the treatment of schizophrenia and other psychiatric disorders. It has been shown to have a high affinity and selectivity for dopamine D2 receptors, which are implicated in the pathophysiology of schizophrenia. This compound 457 has also been studied for its potential use in the treatment of drug addiction, as dopamine receptors are involved in the reward pathway of the brain.

Eigenschaften

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c1-25-17-5-3-2-4-16(17)19(24)21-15-10-18(23)22(12-15)11-13-6-8-14(20)9-7-13/h2-9,15H,10-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJAQOEUBEYCOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2CC(=O)N(C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.